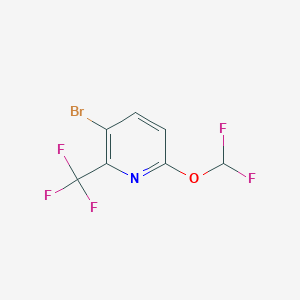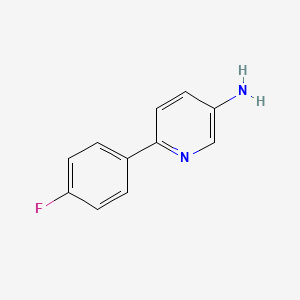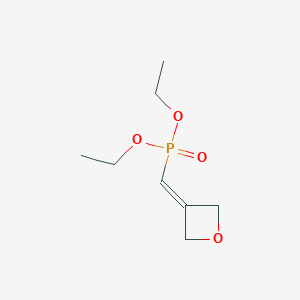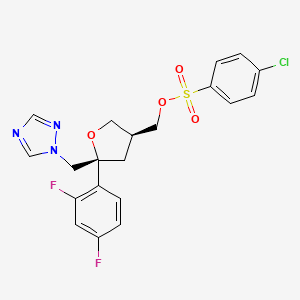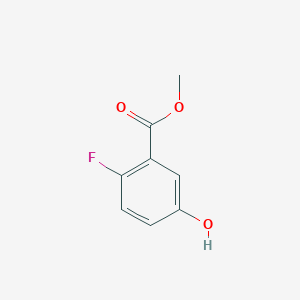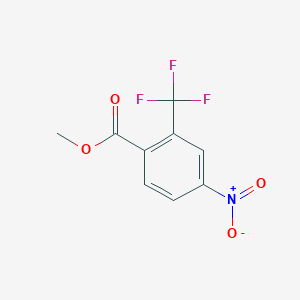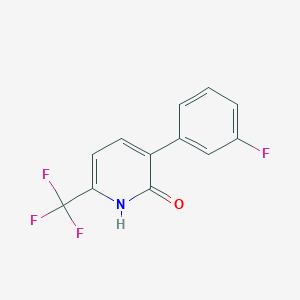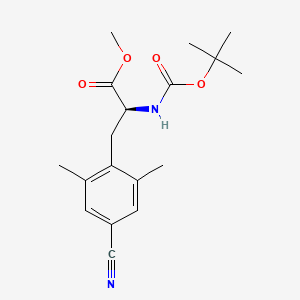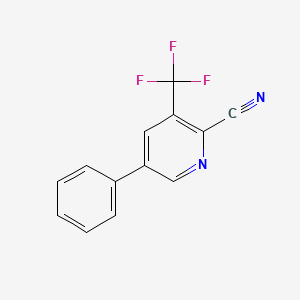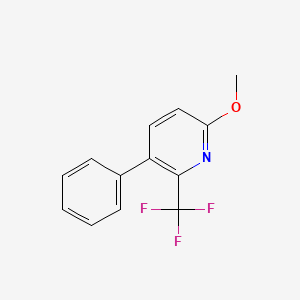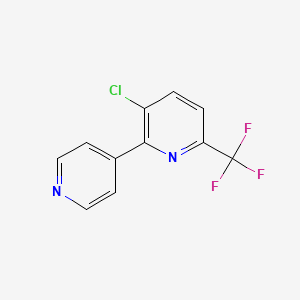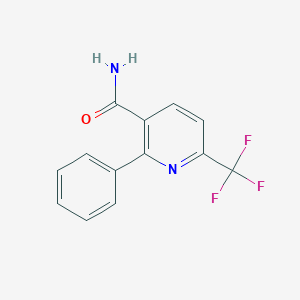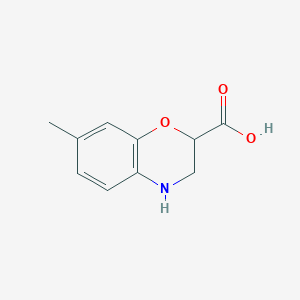
7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
概要
説明
The compound “7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” is a type of benzoxazine . Benzoxazines are a class of heterocyclic compounds containing a benzene ring fused to an oxazine ring .
Molecular Structure Analysis
The molecular structure of benzoxazines has been analyzed using methods such as Single-Crystal X-ray Diffraction (SC-XRD) . The InChI code for a similar compound, methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, is 1S/C10H11NO3/c1-13-10(12)7-2-3-8-9(6-7)14-5-4-11-8/h2-3,6,11H,4-5H2,1H3 .Chemical Reactions Analysis
Benzoxazines undergo various chemical reactions. For example, in the presence of NaH, a benzoxazine compound has been cyclized to a pyrrolo[2,1][1,4]benzoxazine ring system .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazines vary. For instance, the molecular weight of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is 193.2 . The InChI code for this compound is 1S/C10H11NO3/c1-11-4-5-14-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) .科学的研究の応用
-
Pharmaceutical Intermediate
-
Kinetic Resolution
- Field: Organic Chemistry
- Application: Stereoselective acylation of racemic 3-methyl-3,4-dihydro-2H-1,4-benzoxazines with 2-alkoxyacyl chlorides was studied .
- Method: The reactions of 3-methyl-3,4-dihydro-2H-1,4-benzoxazines with 2-methoxyisopentanoyl chloride were found to be more selective .
- Results: The selectivity factor was 31-32, which was probably caused by the significant steric hindrance due to the isopropyl substituent in acyl chloride compared to the methyl group in reagents derived from propanoic acid .
-
Medicinal Chemistry Research
- Field: Medicinal Chemistry
- Application: The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .
- Method: Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .
- Results: The outcomes of its use in medicinal chemistry research were not specified in the source .
-
AMPA Receptor Positive Allosteric Modulators (AMPA-PAMs)
- Field: Neuropharmacology
- Application: 7-phenoxysubstituted 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides were synthesized and tested as AMPA receptor positive allosteric modulators .
- Method: Specific methods of application or experimental procedures were not detailed in the source .
- Results: Compound 36 was found to be the most significant compound .
-
Anti-Inflammatory and Analgesic Activities
- Field: Pharmacology
- Application: Benzoxazine and benzoxazinone are reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .
- Method: The synthesis of benzoxazine, benzoxazinone and their derivatives has been able to draw attention of researchers due to their various medicinal uses and physiological activities .
- Results: The outcomes of its use in anti-inflammatory and analgesic activities were not specified in the source .
- Antimicrobial and Antiviral Activities
- Field: Microbiology
- Application: The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial and antiviral, are reported .
- Method: Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .
- Results: The outcomes of its use in antimicrobial and antiviral activities were not specified in the source .
Safety And Hazards
特性
IUPAC Name |
7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-2-3-7-8(4-6)14-9(5-11-7)10(12)13/h2-4,9,11H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDBSIZBLCKNOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

